molecular formula C8H18Cl2N2 B13117130 6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B13117130
M. Wt: 213.15 g/mol
InChI Key: CQLXUNZSBFKYHA-UHFFFAOYSA-N
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Description

6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

The synthesis of 6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of high-pressure reactors and controlled temperature environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is widely used in scientific research due to its diverse biological activities. It has applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:

    5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibitory activities.

    Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting more antibacterial, antifungal, and antiviral activities.

The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

6-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-7-2-3-8-6-9-4-5-10(7)8;;/h7-9H,2-6H2,1H3;2*1H

InChI Key

CQLXUNZSBFKYHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2N1CCNC2.Cl.Cl

Origin of Product

United States

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